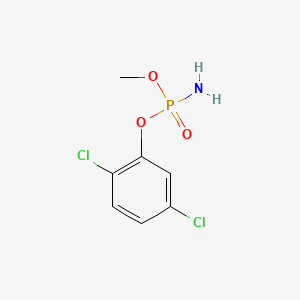
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is a chemical compound with the molecular formula C7H7Cl2NO3P It is characterized by the presence of a phosphoramidic acid group attached to a 2,5-dichlorophenyl ring and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphoramidic acid, 2,5-dichlorophenyl methyl ester typically involves the reaction of 2,5-dichlorophenol with phosphorus oxychloride (POCl3) to form the corresponding dichlorophenyl phosphorodichloridate. This intermediate is then reacted with methylamine to yield the desired phosphoramidic acid ester. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphoramidic acid and methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.
Oxidation and Reduction: The phosphoramidic group can undergo oxidation to form phosphoric acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Substitution Reactions: Common nucleophiles include amines, thiols, and alkoxides. These reactions typically require a catalyst or a base to proceed efficiently.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Hydrolysis: Phosphoramidic acid and methanol.
Substitution Reactions: Various substituted phosphoramidic acid esters.
Oxidation and Reduction: Phosphoric acid derivatives or phosphine derivatives.
Applications De Recherche Scientifique
Phosphoramidic acid, 2,5-dichlorophenyl methyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving dysregulated phosphatase activity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of phosphoramidic acid, 2,5-dichlorophenyl methyl ester involves its interaction with molecular targets such as enzymes. The compound can inhibit the activity of phosphatases by binding to the active site and preventing substrate access. This inhibition can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
- Phosphoramidic acid, phenyl methyl ester
- Phosphoramidic acid, 4-chlorophenyl methyl ester
- Phosphoramidic acid, 2,4-dichlorophenyl methyl ester
Comparison: Phosphoramidic acid, 2,5-dichlorophenyl methyl ester is unique due to the presence of two chlorine atoms at the 2 and 5 positions on the phenyl ring. This structural feature can influence its reactivity and binding affinity to molecular targets. Compared to similar compounds, it may exhibit different inhibitory profiles and chemical properties, making it a distinct entity in its class.
Propriétés
Numéro CAS |
109823-19-0 |
|---|---|
Formule moléculaire |
C7H8Cl2NO3P |
Poids moléculaire |
256.02 g/mol |
Nom IUPAC |
2-[amino(methoxy)phosphoryl]oxy-1,4-dichlorobenzene |
InChI |
InChI=1S/C7H8Cl2NO3P/c1-12-14(10,11)13-7-4-5(8)2-3-6(7)9/h2-4H,1H3,(H2,10,11) |
Clé InChI |
AJZABFCYLJGWSY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(N)OC1=C(C=CC(=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



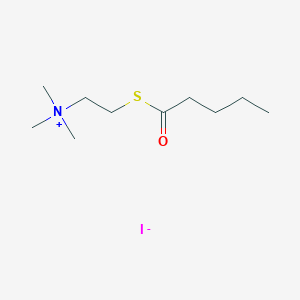
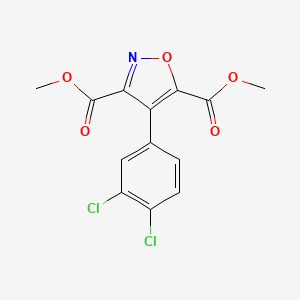

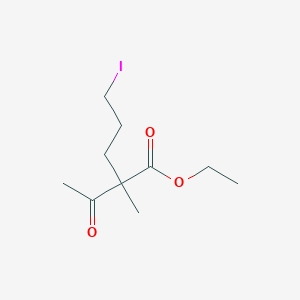

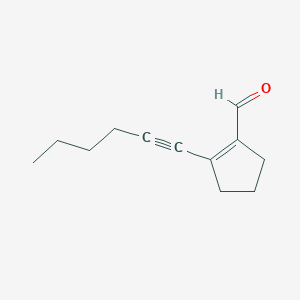
![1-{[Bis(pentylsulfanyl)methyl]sulfanyl}pentane](/img/structure/B14326140.png)
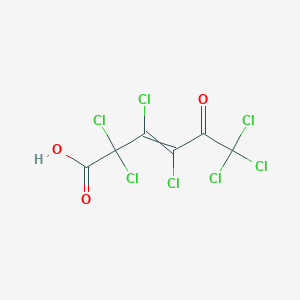
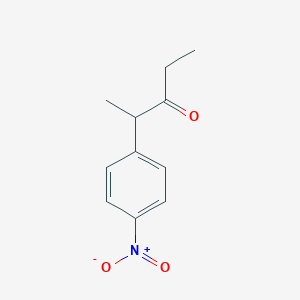

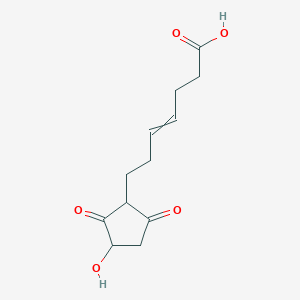
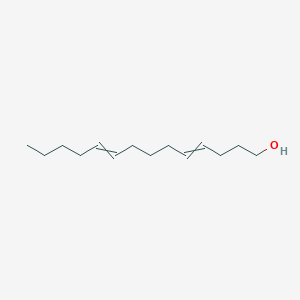
![2-bromo-N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl]-N-methylacetamide](/img/structure/B14326177.png)
